![molecular formula C14H22O2S B14383686 {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene CAS No. 88218-90-0](/img/structure/B14383686.png)
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene is an organic compound with a complex structure that includes a benzene ring, dimethoxy groups, and a sulfanyl-ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases or acids, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism by which {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context and specific application .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: This compound is used as a water scavenger in water-sensitive reactions and has a similar dimethoxy structure.
Benzene, 1,2-dimethoxy-: Another benzene derivative with dimethoxy groups, used in various chemical applications.
Uniqueness
What sets {2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene apart is the presence of the sulfanyl-ethyl side chain, which imparts unique chemical properties and reactivity. This structural feature can influence the compound’s behavior in reactions and its interactions with biological targets, making it a valuable compound for specialized applications .
Properties
CAS No. |
88218-90-0 |
|---|---|
Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
[2,2-dimethoxy-1-(2-methylpropylsulfanyl)ethyl]benzene |
InChI |
InChI=1S/C14H22O2S/c1-11(2)10-17-13(14(15-3)16-4)12-8-6-5-7-9-12/h5-9,11,13-14H,10H2,1-4H3 |
InChI Key |
ZEYJPPUAASKPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(C1=CC=CC=C1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



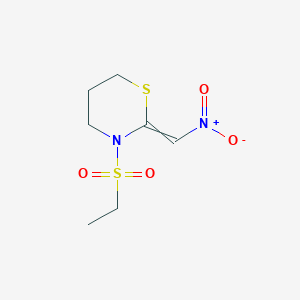
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)
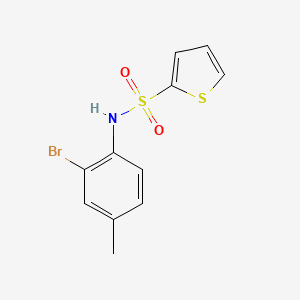
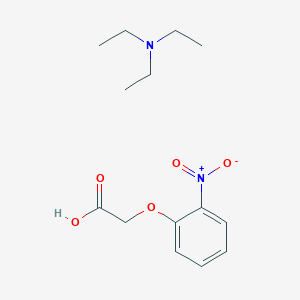
![3,4-Diphenylindeno[1,2-b]pyran-2,5-dione](/img/structure/B14383641.png)
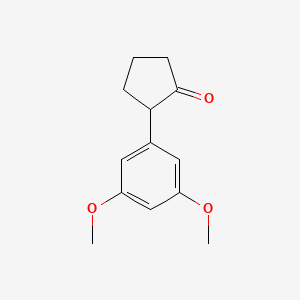


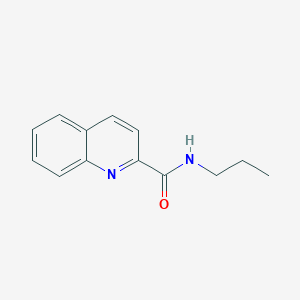
![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
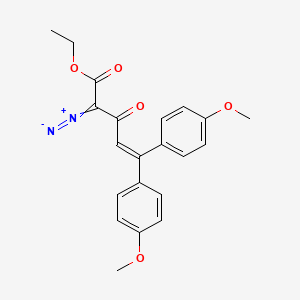
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
